

# Epanolol (CAS No. 86880-51-5): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | Epanolol |           |
| Cat. No.:            | B1662726 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Epanolol**, with the CAS registry number 86880-51-5, is a selective beta-1 adrenergic receptor antagonist. It exhibits intrinsic sympathomimetic activity (ISA), also known as partial agonist activity. This unique pharmacological profile distinguishes it from many other beta-blockers and has been the subject of significant research, particularly in the context of cardiovascular therapeutics. This technical guide provides an in-depth overview of **Epanolol**, focusing on its pharmacological properties, mechanism of action, and relevant experimental data and protocols.

### **Chemical and Physical Properties**

**Epanolol** is chemically described as (RS)-N-[2-([3-(2-cyanophenoxy)-2-hydroxypropyl]amino)ethyl]-2-(4-hydroxyphenyl)acetamide. Its fundamental properties are summarized in the table below.



| Property          | Value                                                                                                | Reference |
|-------------------|------------------------------------------------------------------------------------------------------|-----------|
| CAS Number        | 86880-51-5                                                                                           | [1][2][3] |
| Molecular Formula | C20H23N3O4                                                                                           | [1][2]    |
| Molecular Weight  | 369.42 g/mol                                                                                         |           |
| IUPAC Name        | (RS)-N-[2-([3-(2-<br>cyanophenoxy)-2-<br>hydroxypropyl]amino)ethyl]-2-<br>(4-hydroxyphenyl)acetamide |           |
| Synonyms          | ICI 141292, Visacor                                                                                  | _         |

### **Pharmacological Profile**

**Epanolol** is a cardioselective beta-blocker, meaning it has a higher affinity for beta-1 adrenergic receptors, which are predominantly located in the heart, than for beta-2 adrenergic receptors found in the lungs and other tissues. A key feature of **Epanolol** is its intrinsic sympathomimetic activity (ISA), which means it can cause a slight activation of the beta-1 receptor, especially at rest, while acting as an antagonist during periods of high sympathetic tone, such as exercise.

### **Quantitative Pharmacological Data**

The following table summarizes key quantitative data regarding the pharmacological activity of **Epanolol**.



| Parameter               | Value                          | Species/System                      | Reference |
|-------------------------|--------------------------------|-------------------------------------|-----------|
| pA2 (β1, atrial)        | 8.42                           | In vitro (Isoproterenol as agonist) |           |
| pA2 (β2, tracheal)      | 6.33                           | In vitro (Isoproterenol as agonist) |           |
| β1/β2 Selectivity Ratio | 123                            | In vitro                            |           |
| Intrinsic Activity      | Approx. 20-25% of isoprenaline | Animal models                       |           |

### **Pharmacokinetics in Humans**

The pharmacokinetic profile of **Epanolol** has been investigated in various populations. The data indicates that it is absorbed orally and undergoes metabolism.

### **Pharmacokinetic Parameters**



| Parameter                                     | Value                | Population                      | Dosing                          | Reference |
|-----------------------------------------------|----------------------|---------------------------------|---------------------------------|-----------|
| Bioavailability                               | ~7-8%                | Healthy young volunteers        | 200 mg oral<br>tablet (fasting) |           |
| Time to Peak Plasma Concentration (Tmax)      | ~1-1.5 hours         | Healthy young volunteers        | 200 mg oral                     |           |
| Terminal Phase<br>Half-life (t½)              | ~20 hours            | Healthy young volunteers        | 200 mg oral                     | _         |
| Plasma<br>Clearance                           | 2.1 L/min            | Healthy young volunteers        | 5 mg intravenous                |           |
| Peak Plasma Concentration (Cmax)              | 25.7 ± 17.0<br>ng/mL | Elderly patients<br>with angina | Single 200 mg<br>oral dose      |           |
| Steady-State Peak Plasma Concentration (Cmax) | 32.4 ± 20.9<br>ng/mL | Elderly patients<br>with angina | Chronic 200 mg<br>oral dosing   | -         |

# Mechanism of Action: Beta-1 Adrenergic Receptor Signaling

**Epanolol** exerts its effects by modulating the signaling pathway of the beta-1 adrenergic receptor, a G-protein coupled receptor (GPCR). As a partial agonist, its interaction with the receptor is complex, leading to both agonistic and antagonistic effects depending on the physiological context.

### **Signaling Pathway Diagram**





Click to download full resolution via product page

Caption: Beta-1 Adrenergic Receptor Signaling Pathway and the Action of **Epanolol**.

## **Experimental Protocols**

## Determination of Receptor Binding Affinity and Selectivity (Radioligand Binding Assay)

This protocol describes a general method for determining the binding affinity (Ki) of **Epanolol** for beta-1 and beta-2 adrenergic receptors.

- 1. Membrane Preparation:
- Tissues rich in the target receptors (e.g., heart ventricles for beta-1, lung parenchyma for beta-2) are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).



- The homogenate is centrifuged to pellet the cell membranes.
- The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a suitable method (e.g., Bradford assay).
- 2. Competitive Binding Assay:
- The assay is performed in a 96-well plate format.
- To each well, add:
  - A fixed concentration of a suitable radioligand (e.g., [³H]-dihydroalprenolol for non-selective binding, or a selective radioligand).
  - Increasing concentrations of unlabeled Epanolol (the competitor).
  - The membrane preparation.
- For non-specific binding determination, a high concentration of a non-radiolabeled antagonist (e.g., propranolol) is added to a set of wells.
- The plates are incubated to allow binding to reach equilibrium.
- 3. Separation and Counting:
- The reaction is terminated by rapid filtration through glass fiber filters, separating bound from free radioligand.
- The filters are washed with ice-cold buffer.
- The radioactivity retained on the filters is measured using a scintillation counter.
- 4. Data Analysis:
- The specific binding is calculated by subtracting non-specific binding from total binding.
- The concentration of **Epanolol** that inhibits 50% of the specific radioligand binding (IC50) is determined by non-linear regression analysis of the competition curve.



The binding affinity (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation:
 Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

## **Experimental Workflow for Binding Affinity Determination**



Click to download full resolution via product page

Caption: Workflow for Radioligand Binding Assay.

### **Plausible Synthesis of Epanolol**

While a specific detailed protocol from a primary source was not identified in the literature search, a plausible synthetic route can be constructed based on the known synthesis of similar



beta-blockers and acetamide derivatives. The synthesis would likely involve the reaction of a substituted phenoxypropanolamine intermediate with an appropriate acetamide precursor.

Step 1: Synthesis of N-(2-aminoethyl)-2-(4-hydroxyphenyl)acetamide

- 4-Hydroxyphenylacetic acid is esterified (e.g., with methanol and a catalytic amount of sulfuric acid) to form methyl 4-hydroxyphenylacetate.
- The resulting ester is then reacted with an excess of ethylenediamine to yield N-(2-aminoethyl)-2-(4-hydroxyphenyl)acetamide.

Step 2: Synthesis of 1-(2-cyanophenoxy)-2,3-epoxypropane

 2-Cyanophenol is reacted with epichlorohydrin in the presence of a base (e.g., sodium hydroxide) to form the epoxide intermediate.

Step 3: Coupling Reaction to form **Epanolol** 

N-(2-aminoethyl)-2-(4-hydroxyphenyl)acetamide from Step 1 is reacted with 1-(2-cyanophenoxy)-2,3-epoxypropane from Step 2 in a suitable solvent (e.g., ethanol or isopropanol) at an elevated temperature. The nucleophilic amine of the acetamide derivative attacks the epoxide ring of the cyanophenoxypropane derivative, leading to the formation of Epanolol.

Step 4: Purification

 The final product is purified by recrystallization from a suitable solvent to obtain **Epanolol** of high purity.

### **Plausible Synthesis Workflow Diagram**





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. jmedchem.com [jmedchem.com]
- 2. Synthesis and beta-adrenergic antagonist activity of stereoisomeric practolol and propranolol derivatives PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The pharmacology of epanolol (ICI 141292)--a new beta 1-selective adrenoceptor partial agonist PubMed [pubmed.ncbi.nlm.nih.gov]



 To cite this document: BenchChem. [Epanolol (CAS No. 86880-51-5): A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1662726#epanolol-cas-number-86880-51-5-lookup]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com